Cas no 57523-13-4 ((3-Methylthietan-3-yl)methanol)

(3-Methylthietan-3-yl)methanol 化学的及び物理的性質
名前と識別子
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- (3-Methylthietan-3-yl)methanol
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- MDL: MFCD19982771
- インチ: InChI=1S/C5H10OS/c1-5(2-6)3-7-4-5/h6H,2-4H2,1H3
- InChIKey: DGKBZCVRJYWBAE-UHFFFAOYSA-N
- ほほえんだ: CC1(CO)CSC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 1
(3-Methylthietan-3-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-216051-0.1g |
(3-methylthietan-3-yl)methanol |
57523-13-4 | 95% | 0.1g |
$58.0 | 2023-09-16 | |
Enamine | EN300-216051-5.0g |
(3-methylthietan-3-yl)methanol |
57523-13-4 | 95% | 5.0g |
$660.0 | 2023-02-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2808-1G |
(3-methylthietan-3-yl)methanol |
57523-13-4 | 95% | 1g |
¥ 1,293.00 | 2023-04-06 | |
TRC | B497693-50mg |
(3-methylthietan-3-yl)methanol |
57523-13-4 | 50mg |
$ 70.00 | 2022-06-07 | ||
TRC | B497693-500mg |
(3-methylthietan-3-yl)methanol |
57523-13-4 | 500mg |
$ 365.00 | 2022-06-07 | ||
Chemenu | CM539929-1g |
(3-Methylthietan-3-yl)methanol |
57523-13-4 | 95%+ | 1g |
$*** | 2023-05-30 | |
Enamine | EN300-216051-0.25g |
(3-methylthietan-3-yl)methanol |
57523-13-4 | 95% | 0.25g |
$83.0 | 2023-09-16 | |
Enamine | EN300-216051-10g |
(3-methylthietan-3-yl)methanol |
57523-13-4 | 95% | 10g |
$978.0 | 2023-09-16 | |
1PlusChem | 1P00F1GP-1g |
(3-Methylthietan-3-yl)methanol |
57523-13-4 | 95% | 1g |
$187.00 | 2023-12-16 | |
A2B Chem LLC | AH00937-1g |
(3-Methylthietan-3-yl)methanol |
57523-13-4 | 95% | 1g |
$164.00 | 2024-04-19 |
(3-Methylthietan-3-yl)methanol 関連文献
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
(3-Methylthietan-3-yl)methanolに関する追加情報
Comprehensive Overview of (3-Methylthietan-3-yl)methanol (CAS No. 57523-13-4): Properties, Applications, and Industry Insights
(3-Methylthietan-3-yl)methanol (CAS No. 57523-13-4) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This sulfur-containing alcohol, characterized by a thietane ring and a hydroxymethyl group, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C5H10OS, reflects a balance of reactivity and stability, making it valuable for fine chemical synthesis and drug discovery applications.
Recent trends in green chemistry have spurred interest in sulfur heterocycles like (3-Methylthietan-3-yl)methanol, as researchers explore sustainable alternatives to traditional reagents. The compound's chiral center at the 3-position also makes it relevant for asymmetric synthesis, addressing growing demand for enantioselective methodologies in API production. Analytical techniques such as GC-MS and NMR spectroscopy confirm its purity, while computational studies predict favorable ADMET properties for potential pharmaceutical use.
In material science, 57523-13-4 demonstrates promise as a building block for functional polymers. Its dual functionality allows incorporation into macromolecular structures with tailored properties, responding to industry needs for high-performance materials. Patent analyses reveal increasing applications in electronic materials and liquid crystal formulations, particularly where sulfur's polarizability enhances optoelectronic characteristics.
The synthesis of (3-Methylthietan-3-yl)methanol typically involves ring-closing reactions of appropriately substituted precursors, with recent literature emphasizing catalytic methods to improve atom economy. Process chemists highlight its advantage as a conformationally constrained scaffold compared to acyclic analogs, offering improved metabolic stability in bioactive molecules. These attributes align with current medicinal chemistry strategies targeting GPCRs and ion channels.
From a commercial perspective, CAS 57523-13-4 occupies a niche but growing segment in the specialty chemicals market. Suppliers increasingly offer custom scale-up services to meet research demands, with purity specifications typically exceeding 97%. Regulatory assessments confirm its compliance with major chemical inventories (TSCA, REACH), facilitating global trade. Storage recommendations emphasize protection from oxidation due to the thioether functionality.
Emerging applications in agrochemicals leverage the compound's bioactivity profile, particularly in plant growth regulation formulations. Its logP value (~1.2) suggests favorable membrane permeability, explaining recent investigations as a prodrug carrier moiety. These developments coincide with industry shifts toward precision agriculture solutions and targeted delivery systems.
Quality control protocols for (3-Methylthietan-3-yl)methanol employ advanced chromatographic methods, with HPLC-UV being standard for batch certification. Researchers emphasize the importance of monitoring ring-opening byproducts during storage, particularly under acidic conditions. Thermal analysis (DSC) reveals a melting point range of 45-48°C, with decomposition onset above 180°C under inert atmosphere.
The scientific literature documents innovative derivatization pathways for 57523-13-4, including click chemistry modifications of the hydroxyl group and Pd-catalyzed couplings of the thietane ring. Such transformations enable rapid generation of structure-activity relationship libraries, accelerating lead optimization in drug discovery programs. Computational modeling suggests potential as a hydrogen bond donor in molecular recognition systems.
Environmental fate studies indicate moderate biodegradability for (3-Methylthietan-3-yl)methanol, with hydrolysis being the primary degradation pathway under neutral conditions. These findings support its inclusion in benign by design initiatives, aligning with OECD green chemistry principles. Life cycle assessments compare favorably against analogous oxygen-containing heterocycles in terms of process mass intensity.
Future research directions likely focus on expanding the compound's utility in bioconjugation chemistry and metal-organic frameworks. The unique geometry of the thietane ring presents opportunities for designing molecular machines and supramolecular assemblies. As synthetic methodologies advance, CAS 57523-13-4 may see expanded use in catalysis and energy storage materials, reflecting broader industry trends toward multifunctional building blocks.
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